2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one
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Overview
Description
2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. Subsequent functionalization of the core with the desired substituents, such as the piperazinyl and pyridinyl groups, is achieved through nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The piperazinyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield a secondary alcohol .
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a scaffold for designing new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It may be used in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings and various functional groups.
Pyridine derivatives: Compounds with pyridine rings and different substituents.
Uniqueness
The uniqueness of 2-hydroxy-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}quinazolin-4(3H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C23H27N5O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H27N5O3/c29-21(27-16-14-26(15-17-27)20-10-5-6-12-24-20)11-2-1-7-13-28-22(30)18-8-3-4-9-19(18)25-23(28)31/h3-6,8-10,12H,1-2,7,11,13-17H2,(H,25,31) |
InChI Key |
OURFWLRONXINGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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